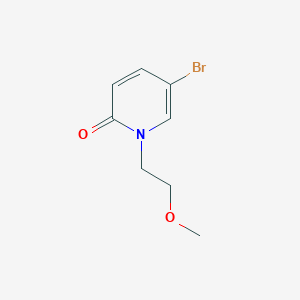
5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonamide
Overview
Description
5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonamide is a compound that can be used for pharmaceutical testing . It is also known as Fimasartan, an angiotensin II receptor antagonist that has been developed for the treatment of hypertension.
Molecular Structure Analysis
The molecular weight of 5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonamide is 249.26 . Its IUPAC name is 5-fluoro-2-(2-methoxyethoxy)benzenesulfonamide and its InChI code is 1S/C9H12FNO4S/c1-14-4-5-15-8-3-2-7 (10)6-9 (8)16 (11,12)13/h2-3,6H,4-5H2,1H3, (H2,11,12,13) .Physical And Chemical Properties Analysis
5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonamide is a powder at room temperature .Scientific Research Applications
-
Scientific Field: Chemical Synthesis
- Application : This compound is used in the synthesis of various chemical products .
- Method of Application : The specific methods of application can vary depending on the target product. Typically, it would be used as a reagent in a chemical reaction .
- Results : The outcomes can vary widely depending on the specific synthesis process and target product .
-
Scientific Field: Fluorescent Chemosensors
- Application : Compounds similar to “5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonamide” have been used in the development of fluorescent chemosensors .
- Method of Application : These compounds can be incorporated into chemosensors to detect specific analytes. The exact method of application would depend on the specific design of the chemosensor .
- Results : The use of these compounds in chemosensors can lead to the detection of specific analytes with high sensitivity and selectivity .
-
Scientific Field: Pharmacology
- Application : Similar compounds have been synthesized and investigated for their α-glucosidase inhibitory activities .
- Method of Application : These compounds are synthesized and then tested for their ability to inhibit α-glucosidase, an enzyme that plays a key role in carbohydrate digestion .
- Results : The synthesized compounds showed potential as α-glucosidase inhibitors, which could have implications for the treatment of conditions like diabetes .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .
properties
IUPAC Name |
5-fluoro-2-(2-methoxyethoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO4S/c1-14-4-5-15-8-3-2-7(10)6-9(8)16(11,12)13/h2-3,6H,4-5H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVKXDLOGNZPIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol](/img/structure/B1443374.png)







![4-[3-(Dimethylamino)phenoxy]benzonitrile](/img/structure/B1443386.png)


![(3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine](/img/structure/B1443392.png)

